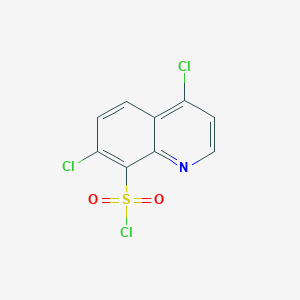

4,7-Dichloroquinoline-8-sulfonyl chloride

Description

Properties

IUPAC Name |

4,7-dichloroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-6-3-4-13-8-5(6)1-2-7(11)9(8)16(12,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGIMPXCNBVRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4,7-dichloroquinoline-8-sulfonyl chloride from 4,7-dichloroquinoline

An In-depth Technical Guide to the

Introduction

4,7-dichloroquinoline serves as a cornerstone scaffold in medicinal chemistry, most notably as a precursor to widely-used antimalarial drugs like chloroquine and hydroxychloroquine.[1] The strategic functionalization of this quinoline core opens avenues for developing novel therapeutic agents. The introduction of a sulfonyl chloride group at the C-8 position transforms 4,7-dichloroquinoline into a highly valuable and reactive intermediate: 4,7-dichloroquinoline-8-sulfonyl chloride. This intermediate is a key building block for synthesizing a diverse array of sulfonamides, a class of compounds with a broad spectrum of biological activities.[2][3]

This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound. It is designed for researchers and drug development professionals, emphasizing the underlying chemical principles, detailed experimental protocols, and critical safety considerations inherent in this transformation.

Reaction Principle: Electrophilic Aromatic Substitution

The conversion of 4,7-dichloroquinoline to its 8-sulfonyl chloride derivative is achieved through a direct chlorosulfonation reaction. This is a classic example of electrophilic aromatic substitution (SEAr) on a heterocyclic system. The reaction is typically performed using chlorosulfonic acid (ClSO₃H), which acts as both the solvent and the electrophilic sulfonating agent.

The quinoline ring system is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified by the two chloro substituents and the protonation of the quinoline nitrogen in the strongly acidic medium. Despite this, the reaction proceeds, with the sulfonation occurring regioselectively at the C-8 position. This preference is attributed to the electronic properties of the substituted quinoline ring, making the C-8 position the most susceptible to electrophilic attack among the available sites.

Experimental Protocol: One-Step Chlorosulfonation

This method details the direct conversion of 4,7-dichloroquinoline to the target sulfonyl chloride in a single step.[2]

Reagents and Equipment

| Reagent/Material | Purpose | Key Considerations |

| 4,7-Dichloroquinoline | Starting Material | Ensure high purity (98%+) |

| Chlorosulfonic Acid | Reagent & Solvent | Extremely corrosive and water-reactive. Handle with extreme care.[4][5] |

| Crushed Ice | Quenching | Prepare a large quantity before starting. |

| Deionized Water | Washing | For removing residual acid from the product. |

| Round-bottom flask | Reaction Vessel | Must be completely dry. |

| Magnetic stirrer & stir bar | Agitation | To ensure homogeneous mixing. |

| Dropping funnel | Reagent Addition | Not strictly necessary, but aids controlled addition of solids. |

| Calcium chloride drying tube | Moisture Control | Protects the reaction from atmospheric moisture. |

| Ice-water bath | Temperature Control | Essential for managing the initial exothermic reaction. |

| Büchner funnel & flask | Filtration | For isolating the solid product. |

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a calcium chloride drying tube.

-

Charging the Reagent: Place the flask in an ice-water bath. Carefully and slowly add an excess of chlorosulfonic acid (e.g., 5-8 molar equivalents relative to the starting material) to the flask.[6] Allow the acid to cool to 0-5 °C.

-

Substrate Addition: While maintaining the temperature below 10 °C, add 4,7-dichloroquinoline (1.0 equivalent) in small portions to the stirring chlorosulfonic acid over 30-45 minutes. The addition is exothermic and must be controlled to prevent a runaway reaction.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain it for 2-4 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC analysis of a carefully quenched aliquot).

-

Work-up and Isolation (Critical Step): Prepare a large beaker containing a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture). With extreme caution and behind a safety shield , slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring. Chlorosulfonic acid reacts violently with water; this quenching procedure must be performed slowly to control the release of heat and corrosive fumes (HCl, SOₓ).[7][8]

-

Product Collection: The this compound will precipitate as a solid in the acidic aqueous mixture. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes any residual acids. Dry the product under vacuum to a constant weight.

Alternative Two-Step Synthesis

An alternative approach involves the initial formation of the sulfonic acid, followed by its conversion to the sulfonyl chloride.[2] This can sometimes provide a cleaner product by separating the sulfonation and chlorination steps.

-

Step A: Sulfonation: 4,7-dichloroquinoline is reacted with chlorosulfonic acid as described above to form 4,7-dichloroquinoline-8-sulfonic acid. The product is isolated by quenching on ice and filtration.

-

Step B: Chlorination: The isolated and dried sulfonic acid is then suspended in a suitable solvent (e.g., chloroform or dichloroethane) and treated with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or phosphorus pentachloride (PCl₅) at reflux to yield the final this compound.[6][9]

Visual Schematics

Reaction Scheme

Caption: Overall reaction for the chlorosulfonation of 4,7-dichloroquinoline.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and isolation process.

Safety and Handling: A Critical Directive

The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols.

-

Chlorosulfonic Acid (ClSO₃H): This substance is extremely corrosive and causes severe burns to the skin, eyes, and respiratory tract.[4] It reacts violently and exothermically with water, releasing large quantities of toxic and corrosive hydrogen chloride and sulfur oxide fumes.[5][7]

-

Handling: Always handle chlorosulfonic acid in a well-ventilated chemical fume hood.

-

PPE: Wear a full-face shield, safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton). Ensure a safety shower and eyewash station are immediately accessible.[10]

-

Spills: Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or soda ash. Do not use water or combustible absorbents.[5]

-

-

Reaction Quenching: The addition of the reaction mixture to ice is the most hazardous step. The potential for splashing and rapid gas evolution is high. This must be done slowly, in a fume hood, and preferably behind a blast shield.

-

Waste Disposal: All acidic aqueous waste must be neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) before disposal according to institutional guidelines.

Characterization of this compound

Confirmation of the product's identity and purity is essential. The following techniques are standard:

-

¹H NMR Spectroscopy: The proton NMR spectrum will show a distinct set of signals in the aromatic region, shifted downfield compared to the starting material due to the influence of the electron-withdrawing sulfonyl chloride group. The characteristic splitting patterns of the quinoline protons will confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of nine distinct carbon signals, with chemical shifts consistent with the proposed structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the formula C₉H₅Cl₃NO₂S, with a characteristic isotopic pattern due to the presence of three chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum is a key diagnostic tool, showing strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically found in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).

References

- E. I. du Pont de Nemours & Co.

- PrepChem, "Synthesis of 8-quinolinesulfonyl chloride,"

- Google Patents, "JP2005139149A - Method for producing quinoline-8-sulfonyl chloride,"

- Loba Chemie, "CHLOROSULFONIC ACID FOR SYNTHESIS MSDS,"

- Lai, J. Y. Q., et al. (2003). "Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides.

- International Chemical Safety Cards (ICSC)

- CDH Fine Chemical, "Chloro Sulphonic Acid MATERIAL SAFETY DATA SHEET,"

- Maślankiewicz, A., & Wyszomirski, M. (1988). "Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline." Journal für praktische Chemie, 330(4), 645-651.

-

MDPI, "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study," available at [Link]

- Google Patents, "GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry,"

-

Wikipedia, "4,7-Dichloroquinoline," available at [Link]

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. lobachemie.com [lobachemie.com]

- 5. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 6. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 7. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. prepchem.com [prepchem.com]

- 10. macro.lsu.edu [macro.lsu.edu]

Foreword: Navigating the Complexities of Quinoline Functionalization

An In-Depth Technical Guide to the Chlorosulfonation of 4,7-Dichloroquinoline

The 4,7-dichloroquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the central pharmacophore in a class of highly effective antimalarial drugs, including chloroquine and hydroxychloroquine.[1] Its functionalization is a critical step in the development of new therapeutic agents. The introduction of a sulfonyl chloride moiety (-SO₂Cl) is of particular interest, as it serves as a versatile synthetic handle for creating a diverse library of sulfonamides, compounds known for their broad spectrum of biological activities.[2][3]

This guide provides a comprehensive analysis of the chlorosulfonation of 4,7-dichloroquinoline. Rather than presenting a single, idealized reaction, we will delve into the underlying principles of electrophilic aromatic substitution (SEAr) as applied to this complex heterocyclic system. We will explore the theoretical mechanism of direct chlorosulfonation, analyze the formidable challenges of reactivity and regioselectivity, and present a field-proven, multi-step synthetic pathway that offers a more controlled and reliable route to the desired quinoline sulfonyl chlorides.

Chapter 1: The Electronic Landscape of the 4,7-Dichloroquinoline Nucleus

To understand the reactivity of 4,7-dichloroquinoline, one must first appreciate the electronic interplay between its fused rings and substituents.

Inherent Reactivity of the Quinoline Ring

The quinoline molecule is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring.[4] This fusion results in a significant electronic disparity between the two rings:

-

The Pyridine Ring: The nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, making it resistant to attack by electrophiles.[5][6] It is often referred to as "electron-deficient."

-

The Benzene Ring (Carbocycle): In contrast, the carbocyclic ring is relatively "electron-rich" compared to its heterocyclic counterpart. Consequently, electrophilic aromatic substitution on an unsubstituted quinoline nucleus occurs almost exclusively on the benzene ring.[5][7]

Regioselectivity of Electrophilic Attack

In the absence of other substituents, electrophilic attack on quinoline preferentially occurs at the C-5 and C-8 positions.[7][8] This preference is dictated by the stability of the cationic intermediate, known as the arenium ion or sigma complex. Attack at C-5 or C-8 allows the positive charge to be delocalized across the benzene ring without disrupting the aromatic sextet of the deactivated pyridine ring, resulting in a more stable intermediate.[7]

The Directing Effects of Chloro-Substituents

The 4,7-dichloroquinoline molecule has two halogen substituents whose electronic effects must be considered. Halogens are a unique class of substituents in SEAr reactions.[9][10]

-

Inductive Effect (-I): Due to their high electronegativity, they withdraw electron density from the ring, deactivating it towards electrophilic attack.

-

Resonance Effect (+R): Through their lone pairs, they can donate electron density to the ring, which helps to stabilize the positive charge of the arenium ion intermediate.

This dichotomy makes halogens deactivating overall, yet ortho-, para-directing.[10][11] In 4,7-dichloroquinoline:

-

The 7-chloro group: Deactivates the benzene ring but directs incoming electrophiles to its ortho positions: C-6 and C-8.

-

The 4-chloro group: Is situated on the already electron-deficient pyridine ring, further deactivating it. Its directing influence on the remote benzene ring is minimal compared to the effects of the C-7 chloro group and the inherent reactivity of the quinoline nucleus.

Chapter 2: The Mechanism of Direct Chlorosulfonation: A Theoretical Examination

Direct chlorosulfonation involves treating an aromatic compound with chlorosulfonic acid (HSO₃Cl).[12]

The Nature of the Electrophile

Chlorosulfonic acid is a powerful reagent that can act as a source of the highly electrophilic sulfur trioxide (SO₃) or a related protonated species.[12][13] The reaction is a classic electrophilic aromatic substitution.

The Postulated SEAr Pathway

The mechanism proceeds via the formation of a resonance-stabilized arenium ion intermediate. Considering the electronic analysis from Chapter 1, attack at the C-8 position is a strong possibility, being favored by both the inherent quinoline regioselectivity and the ortho-directing effect of the 7-chloro group.

The theoretical mechanism for chlorosulfonation at C-8 is depicted below.

Caption: A multi-step workflow for the controlled synthesis of quinolinesulfonyl chlorides.

Experimental Protocol: Synthesis of Quinolinesulfonyl Chlorides via the Thiolate Pathway

The following protocol is adapted from the procedures described in the literature. [14]Caution: This procedure involves hazardous materials, including gaseous chlorine and corrosive acids. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1 & 2: Formation of Quinoline-4,7-dithiolate (2A)

-

To a solution of 4,7-dichloroquinoline (1) in boiling dimethylformamide (DMF), add an excess of sodium methanethiolate.

-

The reaction proceeds via a sequential process: an initial ipso-substitution of the chlorine atoms with the methanethiolate nucleophile, followed by an in situ S-demethylation to yield the sodium salt of quinoline-4,7-dithiolate (2A).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and use the resulting dithiolate solution directly in the next step.

Step 3: Oxidative Chlorination to Quinolinedisulfonyl Chloride (5)

-

Acidify the crude dithiolate (2A) solution to form the non-isolated dithiol (2T).

-

Perform the oxidative chlorination by treating the solution with either gaseous chlorine in 80% acetic acid or with sodium hypochlorite in concentrated hydrochloric acid at low temperature (e.g., -10°C to 0°C).

-

The reaction involves the oxidation of the thiol groups to sulfonyl chloride groups.

-

After the reaction is complete, carefully quench the mixture with ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude quinolinedisulfonyl chloride product.

-

Purify the product as necessary, typically by recrystallization.

Data Summary

The indirect synthesis provides a controlled method for accessing specific sulfonyl chloride derivatives of the quinoline core.

| Parameter | Description | Reference |

| Starting Material | 4,7-Dichloroquinoline | [14] |

| Key Reagents | Sodium methanethiolate, DMF, Chlorine (or NaOCl/HCl) | [14] |

| Intermediate | Quinoline-4,7-dithiolate anion | [14] |

| Final Product | 4,7-Dichloroquinoline-derived sulfonyl chloride | [14] |

| Advantages | High regiochemical control, avoids issues of ring deactivation in SEAr. | N/A |

Conclusion

The chlorosulfonation of 4,7-dichloroquinoline serves as an excellent case study in the strategic functionalization of complex heterocyclic systems. While a direct electrophilic aromatic substitution can be mechanistically postulated, a thorough analysis of the substrate's electronic properties reveals significant challenges related to severe ring deactivation and a high potential for isomeric mixture formation. These factors render the direct approach synthetically unreliable.

For researchers and drug development professionals, the field-proven, multi-step pathway proceeding through a dithiolate intermediate offers a far superior strategy. [14]This indirect route leverages nucleophilic substitution and subsequent oxidative chlorination to achieve a controlled and predictable transformation, yielding the desired quinoline sulfonyl chlorides as valuable intermediates for further derivatization. This guide underscores the principle that a deep understanding of reaction mechanisms and electronic effects is paramount to overcoming synthetic hurdles and developing robust, reproducible chemical processes.

References

-

Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. Available from: [Link]

-

Wikipedia. Knorr quinoline synthesis. Last updated October 2023. Available from: [Link]

-

Mondal, S. QUINOLINE. ResearchGate. Available from: [Link]

-

Unknown Author. Preparation and Properties of Quinoline. Available from: [Link]

-

Unknown Author. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available from: [Link]

-

Reddit user discussion. Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry, 2020. Available from: [Link]

-

Bugadi, S. Sulphonation of Quinoline Insights. Scribd. Available from: [Link]

-

Kumar, A., et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020. Available from: [Link]

-

Unknown Author. Quinoline. Scribd. Available from: [Link]

-

Cremlyn, R.J., et al. Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. ResearchGate, 2009. Available from: [Link]

-

Marciniec, K., & Maślankiewicz, A. Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. ResearchGate, 2009. Available from: [Link]

-

Sobecka, A., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 2022. Available from: [Link]

-

Worrell, B.T., et al. Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry, 2022. Available from: [Link]

-

Li, Y., et al. Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions. Organic Chemistry Frontiers, 2017. Available from: [Link]

-

ResearchGate. Sulfonation of quinoline. Available from: [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

-

Wikipedia. 4,7-Dichloroquinoline. Last updated April 2024. Available from: [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]

-

Marciniec, K., & Maślankiewicz, A. SYNTHESIS OF 4- AND 7-QUINOLINESULFONAMIDES FROM 4,7-DICHLOROQUINOLINE. HETEROCYCLES, Vol. 78, No. 2, 2009. Available from: [Link]

-

Organic Chemistry Tutor (YouTube). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. 2022. Available from: [Link]

-

Grokipedia. Electrophilic aromatic directing groups. Available from: [Link]

-

Scribd. Synthesis of 4,7-Dichloroquinoline. Available from: [Link]

- Google Patents. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.

-

Cremlyn, R.J. Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry, 2002. Available from: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Last updated October 2024. Available from: [Link]

-

Professor Dave Explains (YouTube). Determining Directing Effects in Electrophilic Aromatic Substitutions. 2023. Available from: [Link]

-

Ward, A.D., et al. 4,7-Dichloroquinoline. Acta Crystallographica Section E, 2011. Available from: [Link]

-

Martínez-Arias, A., et al. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 2023. Available from: [Link]

-

ChemicalForce (YouTube). Chlorosulfonic acid. Powerful lachrymator. 2022. Available from: [Link]

-

Wikipedia. Chlorosulfuric acid. Last updated November 2023. Available from: [Link]

-

De Buyck, L., & Esprit, B. Chlorosulfonic Acid Promotes Unusually Selective Chlorination of 2‐Alkanones with Sulfuryl Chloride. ResearchGate, 2010. Available from: [Link]

-

Sciencemadness Wiki. Chlorosulfuric acid. Last updated November 2023. Available from: [Link]

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 8. uop.edu.pk [uop.edu.pk]

- 9. grokipedia.com [grokipedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. api.pageplace.de [api.pageplace.de]

- 13. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Spectroscopic Characterization of 4,7-dichloroquinoline-8-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dichloroquinoline-8-sulfonyl chloride is a key heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials. Its structural framework, combining the reactive sulfonyl chloride moiety with the biologically relevant quinoline scaffold, makes it a valuable building block for creating a diverse range of sulfonamides and sulfonate esters. The precise arrangement of its chloro and sulfonyl chloride substituents dictates its chemical reactivity and subsequent biological activity. Therefore, unambiguous structural confirmation through a multi-pronged spectroscopic approach is not merely a procedural step but a cornerstone of rigorous scientific investigation.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By dissecting the anticipated spectral features, this document serves as a practical resource for researchers engaged in the synthesis and verification of this important molecule.

Predicted Spectroscopic Data and Interpretation

While direct experimental spectra for this compound are not widely available in the public domain, a robust prediction of its spectroscopic characteristics can be derived from the well-documented data of its parent compound, 4,7-dichloroquinoline[1][2][3], and the known spectroscopic effects of the sulfonyl chloride group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom. For this compound, the introduction of the strongly electron-withdrawing sulfonyl chloride group at the C-8 position will induce significant downfield shifts in the signals of the nearby aromatic protons and carbons compared to the parent 4,7-dichloroquinoline.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,7-dichloroquinoline shows characteristic signals for the five aromatic protons.[1][3] The introduction of the -SO₂Cl group at C-8 will leave three protons on the quinoline ring system. The expected chemical shifts (in CDCl₃) and coupling patterns are detailed below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~8.80 | d | J ≈ 4.8 Hz | Relatively unaffected by the C-8 substituent. |

| H-3 | ~7.50 | d | J ≈ 4.8 Hz | Relatively unaffected by the C-8 substituent. |

| H-5 | ~8.20 | d | J ≈ 9.0 Hz | Downfield shift due to the anisotropic effect of the C-4 chloro group. |

| H-6 | ~7.70 | d | J ≈ 9.0 Hz | Downfield shift due to the anisotropic effect of the C-7 chloro group and deshielding from the C-8 sulfonyl chloride. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the structure, with nine distinct signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts will be influenced by the positions of the two chloro substituents and the sulfonyl chloride group.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~152 | |

| C-3 | ~123 | |

| C-4 | ~143 | Attached to a chlorine atom. |

| C-4a | ~149 | |

| C-5 | ~128 | |

| C-6 | ~129 | |

| C-7 | ~137 | Attached to a chlorine atom. |

| C-8 | ~140 | Attached to the sulfonyl chloride group, significant downfield shift. |

| C-8a | ~148 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the sulfonyl chloride group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |

| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |

| S-Cl Stretch | 500 - 700 | Medium-Strong |

| C=N Stretch (Quinoline) | 1550 - 1620 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-Cl Stretch | 700 - 850 | Medium-Strong |

The presence of strong bands in the 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ regions would provide compelling evidence for the sulfonyl chloride functionality.[4]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₉H₄Cl₃NO₂S), the high-resolution mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl).

-

Expected Molecular Ion (m/z): The nominal mass will be approximately 295 g/mol . The exact mass can be calculated as:

-

C₉H₄³⁵Cl₃NO₂S = 294.9028

-

-

Isotopic Pattern: The presence of three chlorine atoms will result in a characteristic cluster of peaks for the molecular ion:

-

[M]⁺: (³⁵Cl)₃ - Highest abundance

-

[M+2]⁺: (³⁵Cl)₂(³⁷Cl) - Approximately 98% of [M]⁺

-

[M+4]⁺: (³⁵Cl)(³⁷Cl)₂ - Approximately 32% of [M]⁺

-

[M+6]⁺: (³⁷Cl)₃ - Approximately 3% of [M]⁺

-

-

Key Fragmentation Pattern: A common fragmentation pathway for sulfonyl chlorides is the loss of the SO₂Cl radical or SO₂ molecule.

-

Loss of SO₂Cl: [M - SO₂Cl]⁺ leading to a fragment corresponding to the 4,7-dichloroquinolinyl cation.

-

Loss of Cl: [M - Cl]⁺

-

Loss of SO₂: [M - SO₂]⁺

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and determine the multiplicity and coupling constants of the peaks.

-

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (1-2 mg) of the solid this compound onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Protocol for Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain further structural insights.

-

Visualization of the Analytical Workflow

The following diagram illustrates the integrated approach to the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

References

-

MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Available at: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Available at: [Link].

-

Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435. Available at: [Link].

-

NIST WebBook. 8-Quinolinesulfonyl chloride. Available at: [Link].

-

Khan, I., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 13(4), 2353-2367. Available at: [Link].

-

Wikipedia. 4,7-Dichloroquinoline. Available at: [Link].

-

Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link].

-

SpectraBase. 4,7-Dichloroquinoline - Optional[13C NMR] - Spectrum. Available at: [Link].

-

ResearchGate. (PDF) 4,7-Dichloroquinoline. Available at: [Link].

-

The Automated Topology Builder (ATB) and Repository. 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray. Available at: [Link].

-

Scribd. Synthesis of 4,7-Dichloroquinoline. Available at: [Link].

-

PubChem. 4,7-Dichloroquinoline-8-sulfonamide. Available at: [Link].

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link].

-

NIST WebBook. Quinoline, 4,7-dichloro-. Available at: [Link].

-

SpectraBase. 4,7-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

-

PubChem. 4,7-Dichloroquinoline. Available at: [Link].

-

PubChem. 4,7-Dichloroquinoline-8-carboxylic acid. Available at: [Link].

-

Pharmaffiliates. Quinoline-8-sulfonyl Chloride. Available at: [Link].

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,7-dichloroquinoline-8-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4,7-dichloroquinoline-8-sulfonyl chloride, a key intermediate in the synthesis of novel pharmaceutical agents. This document delves into the synthesis of this compound, its physicochemical and spectral characteristics, and its reactivity profile, with a focus on nucleophilic substitution and reactions of the sulfonyl chloride moiety. The insights provided herein are intended to empower researchers in medicinal chemistry and drug development to effectively utilize this versatile building block in the design and synthesis of new therapeutic candidates.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realm of antimalarials such as chloroquine and hydroxychloroquine.[1][2] The introduction of various functional groups onto the quinoline ring allows for the fine-tuning of a molecule's biological activity. 4,7-dichloroquinoline is a well-established starting material for the synthesis of a wide array of biologically active compounds.[3][4] The further incorporation of a sulfonyl chloride group at the 8-position introduces a highly reactive handle for the synthesis of sulfonamides and other derivatives, which are themselves an important class of pharmacophores. This guide focuses specifically on the chemical properties and reactivity of this compound, a molecule of significant interest for the development of novel kinase inhibitors and other targeted therapeutics.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively reported in the literature, its properties can be predicted based on the known characteristics of its constituent functional groups and the 4,7-dichloroquinoline core.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Justification/Reference |

| Molecular Formula | C₉H₄Cl₃NO₂S | Based on structure |

| Molecular Weight | 296.56 g/mol | Calculated from atomic weights |

| Appearance | Off-white to yellow solid | Typical for aromatic sulfonyl chlorides[5] |

| Melting Point | >150 °C (decomposes) | Sulfonyl chlorides can be thermally unstable |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, DMF; reacts with alcohols and water. | General solubility of sulfonyl chlorides |

Spectroscopic Characterization (Predicted)

The spectroscopic properties of this compound can be anticipated based on the analysis of its structural components.

-

¹H NMR (CDCl₃, 500 MHz): The proton NMR spectrum is expected to show three aromatic protons in the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the two chlorine atoms and the sulfonyl chloride group. The proton at C2 would likely be the most deshielded, appearing as a doublet. The protons at C3 and C5/C6 would appear as doublets or doublets of doublets, with coupling constants typical for aromatic systems. The spectrum of the parent 4,7-dichloroquinoline shows signals at δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H).[3] The introduction of the sulfonyl chloride at C8 would further shift the downfield protons.

-

¹³C NMR (CDCl₃, 125 MHz): The carbon NMR spectrum will display nine distinct signals for the quinoline core. The carbons attached to chlorine (C4 and C7) and the sulfonyl chloride group (C8) will be significantly downfield. The chemical shifts of the parent 4,7-dichloroquinoline have been reported and can serve as a basis for prediction.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the regions of 1375-1410 cm⁻¹ and 1185-1166 cm⁻¹, respectively.[8][9] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms.[10] Fragmentation would likely involve the loss of SO₂Cl, Cl, and subsequent fragmentation of the quinoline ring.[11]

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,7-dichloro-8-nitroquinoline

This procedure is adapted from the nitration of 4,7-dichloroquinoline.[12]

-

To a stirred solution of concentrated sulfuric acid (20 mL) in a 100 mL round-bottom flask, add 4,7-dichloroquinoline (5.0 g, 25.2 mmol) portion-wise at 0-5 °C.

-

Once the addition is complete, add potassium nitrate (2.8 g, 27.7 mmol) portion-wise while maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (100 g).

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 4,7-dichloro-8-nitroquinoline as a pale yellow solid.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This procedure involves the reduction of the nitro group to an amine, followed by diazotization and reaction with sulfur dioxide in the presence of a copper(II) catalyst.[13][14][15]

-

Reduction of the Nitro Group: To a solution of 4,7-dichloro-8-nitroquinoline (from Step 1) in a mixture of ethanol and concentrated hydrochloric acid, add iron powder portion-wise at reflux. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, filter off the iron salts, and neutralize the filtrate to precipitate 4,7-dichloro-8-aminoquinoline.

-

Diazotization: Suspend the 4,7-dichloro-8-aminoquinoline in a mixture of glacial acetic acid and concentrated hydrochloric acid at 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(II) chloride. Cool this solution to 0-5 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product may be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Chemical Reactivity

The reactivity of this compound is governed by three key functional groups: the highly reactive sulfonyl chloride at the 8-position, the activated chlorine atom at the 4-position, and the less reactive chlorine atom at the 7-position.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride is a potent electrophile and will readily react with a variety of nucleophiles.

-

Sulfonamide Formation: This is the most common reaction of sulfonyl chlorides. Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine) affords the corresponding sulfonamides. This reaction is typically fast and high-yielding.

-

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The base is required to neutralize the HCl byproduct.

-

-

Sulfonate Ester Formation: Reaction with alcohols in the presence of a base will yield sulfonate esters.

-

Hydrolysis: The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, reactions should be carried out under anhydrous conditions.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom.

-

Amination: Reaction with primary and secondary amines, often at elevated temperatures, leads to the displacement of the C4-chloride to form 4-aminoquinoline derivatives. This reaction is a cornerstone in the synthesis of many antimalarial drugs.[16][17]

-

Thiolation: Reaction with thiols or their corresponding thiolates results in the formation of 4-thioether derivatives.

-

Alkoxylation/Hydroxylation: While less common, reaction with alkoxides or hydroxides can lead to the formation of 4-alkoxy or 4-hydroxyquinolines.

Reactivity of the C7-Position

The chlorine atom at the 7-position is significantly less reactive towards nucleophilic aromatic substitution compared to the C4-chloride. Harsh reaction conditions (high temperatures, strong nucleophiles) are typically required to achieve substitution at this position.

Chemoselectivity

The differential reactivity of the three functional groups allows for selective transformations.

-

Reaction with Amines: When reacting this compound with an amine, the primary site of reaction will be the sulfonyl chloride group due to its higher electrophilicity. To achieve substitution at the C4-position, the sulfonyl chloride group may need to be protected or the reaction conditions carefully controlled (e.g., using a large excess of the amine and higher temperatures after initial sulfonamide formation).

Caption: Chemoselectivity in the reaction of this compound with amines.

Applications in Drug Discovery

The unique trifunctional nature of this compound makes it a highly valuable scaffold for the synthesis of diverse compound libraries for drug discovery.

-

Kinase Inhibitors: The quinoline core is present in many kinase inhibitors. The sulfonyl chloride allows for the introduction of various side chains that can interact with the ATP-binding site of kinases.

-

Antimalarial Agents: By modifying the 4- and 8-positions, novel analogs of existing antimalarial drugs can be synthesized to combat drug resistance.

-

Anticancer and Antimicrobial Agents: The diverse substitution patterns achievable with this scaffold allow for the exploration of new chemical space in the search for novel anticancer and antimicrobial compounds.

Conclusion

This compound is a versatile and highly reactive building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not directly reported, can be achieved through a logical and established synthetic sequence. The differential reactivity of its three functional groups allows for a high degree of control over its chemical transformations, enabling the synthesis of a wide range of complex molecules. This guide provides a foundational understanding of the chemical properties and reactivity of this important intermediate, which will aid researchers in its effective application in the development of new therapeutic agents.

References

- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339.

- Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498.

- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog.

- Gershon, H., & Clarke, D. D. (1982). Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 5- and 7-halogenated analogues. Journal of medicinal chemistry, 25(6), 647–651.

- Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food chemistry, 177, 257–265.

- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.

- Chemistry LibreTexts. (n.d.). Infrared Spectra of Sulfonyl Chlorides.

- ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum.

- Gershon, H., et al. (1994). Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogues. Monatshefte für Chemie/Chemical Monthly, 125(1), 51-59.

- Islam, M. S., et al. (2011). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Journal of the Chilean Chemical Society, 56(2), 724-728.

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- King, J. F., & Lee, T. W. S. (1968). The sulfur–chlorine stretching band in sulfonyl chlorides. Canadian Journal of Chemistry, 46(6), 919-922.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development.

- Guidechem. (n.d.). 8-Quinolinesulfonyl chloride 18704-37-5 wiki.

- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Chlorophenyl)methanesulfonyl Chloride.

- Rodríguez-Cárdenas, S., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1367.

- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 22.

- PubChem. (n.d.). 4,7-Dichloroquinoline.

- McCasland, G. E. (1946). The preparation of 8-quinolinesulfonic acid. Journal of the American Chemical Society, 68(4), 534-536.

- Kulkarni, A. A., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

- SpectraBase. (n.d.). 4,7-Dichloroquinoline - Optional[13C NMR] - Spectrum.

- Szymański, P., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(2), 343.

- Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 22(22), 6936–6939.

- Gonzalez-Ceron, P., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1229676.

- Kiamuddin, M., & Choudhury, A. K. (1964). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 7(3), 163-166.

- SpectraBase. (n.d.). 4,7-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts.

- Google Patents. (2005). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.

- Wikipedia. (n.d.). 4,7-Dichloroquinoline.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Dömötör, O., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7749-7766.

- Leško, J., & Lásiková, A. (1999). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.

- Marciniec, K., & Maślankiewicz, A. (2008). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Heterocycles, 75(11), 2735-2746.

- LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline.

- ResearchGate. (n.d.). MASS spectrum of quinoline (Q)

- Automated Topology Builder. (n.d.). 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray.

- Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.

- J-GLOBAL. (n.d.).

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Sigma-Aldrich. (n.d.). 4,7-Dichloroquinoline.

- Wudarska, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3299.

- Kumar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3169-3195.

- Ebrahimi, S., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(11), 7749-7766.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol" by Herman Gershon, Donald Dudley Clarke PhD et al. [research.library.fordham.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 10. chempap.org [chempap.org]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

An In-Depth Technical Guide to the Solubility of 4,7-dichloroquinoline-8-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dichloroquinoline-8-sulfonyl chloride is a bespoke chemical entity of significant interest in medicinal chemistry and drug development. Its structural framework, combining the biologically active 4,7-dichloroquinoline core with a reactive sulfonyl chloride group, positions it as a versatile intermediate for synthesizing novel sulfonamide derivatives. The 4,7-dichloroquinoline scaffold is a cornerstone of several antimalarial drugs, including chloroquine and hydroxychloroquine, highlighting the therapeutic potential of its derivatives.[1][2] The sulfonyl chloride moiety is a gateway to a vast chemical space, enabling the facile introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic properties.

The success of any synthetic campaign or formulation effort hinges on a thorough understanding of the solubility of its core components. Solubility dictates the choice of reaction media, purification methods, and ultimately, the bioavailability of a potential drug candidate. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in its molecular architecture and the known properties of its constituent parts. In the absence of direct empirical data in published literature, this document offers a predictive framework and a detailed experimental protocol to empower researchers to determine its solubility in various organic solvents.

Physicochemical Properties and Structural Analysis

To predict the solubility of this compound, we must first dissect its molecular structure and infer its physicochemical properties. The molecule is an amalgamation of the 4,7-dichloroquinoline heterocycle and a sulfonyl chloride functional group.

| Property | Predicted/Inferred Value | Rationale/Reference |

| Molecular Formula | C₉H₄Cl₃NO₂S | Derived from structure. |

| Molecular Weight | ~296.56 g/mol | Calculated from formula. |

| Appearance | Likely a white to off-white or yellow solid. | Based on related compounds like 4,7-dichloroquinoline (white powder) and 8-quinolinesulfonyl chloride (white to orange/green powder).[1][3] |

| Melting Point | Expected to be relatively high, likely >100 °C. | 8-Quinolinesulfonyl chloride has a melting point of 126-129 °C. The addition of two chlorine atoms to the quinoline ring would likely increase the melting point. |

| Polarity | High | The sulfonyl chloride group is strongly polar and electron-withdrawing. The dichlorinated quinoline ring is largely nonpolar but contains a polar C-N bond and C-Cl bonds, contributing to an overall high molecular polarity. |

| Reactivity | Moisture sensitive; reactive with nucleophiles. | The sulfonyl chloride group readily reacts with water (hydrolysis) and other protic solvents (e.g., alcohols to form esters) and amines (to form sulfonamides).[3][4] |

Structural Causality of Solubility Behavior

The solubility of this compound is governed by the interplay between its two main structural components:

-

The 4,7-Dichloroquinoline Ring: This large, aromatic, and relatively rigid heterocyclic system is inherently hydrophobic. While the nitrogen atom introduces a site for hydrogen bonding and adds some polarity, the two chlorine atoms enhance its lipophilicity. Studies on 4,7-dichloroquinoline itself show it is poorly soluble in water but has good solubility in organic solvents like tetrahydrofuran (THF) and acetone.[5]

-

The 8-Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and strongly electron-withdrawing functional group. The sulfur atom is in a high oxidation state, and the S-O and S-Cl bonds are highly polarized. This group is expected to dominate the molecule's overall polarity. However, it is a poor hydrogen bond acceptor and does not have donor capabilities. Its primary interactions with solvents will be dipole-dipole forces. Crucially, this group is highly susceptible to solvolysis in protic solvents.[6]

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The high overall polarity suggests that it will be most soluble in polar aprotic solvents that can engage in strong dipole-dipole interactions without reacting with the sulfonyl chloride group.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Field Insights |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the dichloroquinoline ring has nonpolar characteristics, the highly polar sulfonyl chloride group will limit solubility in nonpolar media. Toluene, due to its aromatic nature, may show moderate solubility through π-stacking interactions.[4] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are ideal. They are polar enough to solvate the highly polar sulfonyl chloride group and the quinoline ring. They lack acidic protons, minimizing the risk of reaction. DMF and DMSO are particularly strong solvents for polar compounds. 4,7-dichloroquinoline is known to be soluble in THF and acetone.[5] |

| Polar Protic | Water, Methanol, Ethanol | Reactive / Sparingly Soluble | The sulfonyl chloride group will react with these solvents (solvolysis).[6] This is not a true solubility measurement but a chemical reaction. Before reaction, the compound is expected to have low solubility in water due to the large hydrophobic quinoline ring.[5] It may be sparingly soluble in alcohols, but the solvolysis reaction would be a competing process. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are excellent for dissolving a wide range of organic compounds. They are aprotic and unreactive, making them suitable choices for both reactions and purification (e.g., chromatography). Chloroform is a known good solvent for 4,7-dichloroquinoline. |

Visualization of Predicted Solubility

The following diagram illustrates the anticipated solubility trends based on solvent classification.

Caption: Predicted solubility outcomes in different solvent classes.

Experimental Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Given the reactive nature of the sulfonyl chloride group, the choice of method and solvent is critical. The isothermal shake-flask equilibrium method is the gold standard for determining the solubility of solid compounds.[7] This protocol is designed for use with aprotic solvents.

Self-Validating System and Causality

This protocol is designed as a self-validating system. By taking samples at multiple time points (e.g., 24, 48, and 72 hours) and analyzing them, the researcher can confirm that the system has reached equilibrium. If the calculated solubility values are consistent across the later time points, it provides confidence that a true equilibrium state has been achieved, thus validating the result. The choice of gravimetric analysis after solvent evaporation is deliberate; it is a direct measurement method that avoids the potential complications of spectroscopic methods (e.g., UV-spectrometry, HPLC) which would require the development of a validated analytical method with a pure standard.[8]

Materials and Equipment

-

This compound (solute)

-

High-purity anhydrous organic solvents (e.g., Acetone, Acetonitrile, THF, Dichloromethane, Toluene)

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated positive displacement micropipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed vials for analysis

-

Source of dry nitrogen or argon gas

-

Fume hood

Step-by-Step Methodology

1. Preparation (Day 1) a. Add an excess amount of this compound to a series of vials (one for each solvent and time point). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~50-100 mg of solid. b. Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen anhydrous solvent to each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a constant temperature orbital shaker set to a standard temperature, typically 25 °C (298.15 K). Ensure the agitation is sufficient to keep the solid suspended.

2. Equilibration (Days 1-4) a. Allow the slurries to shake for an extended period to reach equilibrium. It is recommended to take measurements at 24, 48, and 72 hours to ensure equilibrium has been reached.[7][9]

3. Sampling (At each time point: 24h, 48h, 72h) a. Stop the shaker and allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. b. Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the supernatant using a positive displacement pipette, avoiding any solid particles. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed (tared) vial. This step is critical to remove any microscopic, undissolved solid particles. d. Record the exact mass of the empty vial (M_vial) and the exact volume of the filtered solution added (V_solution).

4. Analysis (Gravimetric) a. Place the tared vials containing the filtered solutions in a fume hood and gently evaporate the solvent under a slow stream of dry nitrogen or argon gas. Avoid heating, as this could potentially degrade the compound. b. Once the solvent is fully evaporated, place the vials in a vacuum desiccator for several hours to remove any residual solvent. c. Weigh the vial containing the dry, solid residue (M_total).

5. Calculation a. Calculate the mass of the dissolved solid (M_solute) for each sample: M_solute = M_total - M_vial b. Calculate the solubility (S) in grams per liter (g/L): S (g/L) = M_solute (g) / V_solution (L) c. Compare the solubility values obtained at 24, 48, and 72 hours. If the values are consistent (e.g., within a 5% variance), equilibrium has been reached. Report the final equilibrium solubility.

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.

-

Sulfonyl chlorides are lachrymatory and corrosive. Avoid inhalation of dust and contact with skin and eyes.[4]

-

The compound is moisture-sensitive. Use dry glassware and anhydrous solvents to prevent hydrolysis of the sulfonyl chloride, which would alter the compound and invalidate the results.

Experimental Workflow Diagram

This diagram outlines the logical flow of the gravimetric solubility determination protocol.

Caption: Step-by-step workflow for the shake-flask solubility method.

Conclusion and Implications for Drug Development

While quantitative solubility data for this compound is not currently available in the public domain, a detailed analysis of its structure provides a robust predictive framework. It is anticipated to be highly soluble in polar aprotic solvents (such as DMF, DMSO, THF, and Acetone) and chlorinated solvents (DCM, chloroform), with limited solubility in nonpolar media. Crucially, its reactivity with protic solvents like water and alcohols precludes simple solubility and necessitates careful handling and solvent selection in synthetic applications.

For researchers and drug development professionals, this guide provides not only a scientifically reasoned prediction of solubility but also a rigorous, step-by-step protocol for its empirical determination. Establishing accurate solubility data is a non-trivial but essential step. It informs critical decisions in process chemistry, such as the choice of reaction solvents and crystallization conditions for purification. Furthermore, in early-stage drug discovery, understanding solubility is paramount for developing formulations for biological screening and for interpreting structure-activity relationship (SAR) data, ensuring that poor observed activity is not simply a consequence of poor solubility. The methodologies and insights presented herein provide a clear path forward for the effective utilization of this promising chemical intermediate.

References

-

Solubility of Things. 4,7-Dichloroquinoline - Solubility of Things. [Link]

-

Polymers in Medicine. Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. (2024-02-02). [Link]

-

PMC - NIH. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021-12-11). [Link]

- Google Patents.Method for determining solubility of a chemical compound.

-

Journal of Chemical & Engineering Data. Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K. (2009-05-18). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chemistry LibreTexts. Solubility Rules. (2023-01-29). [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. 8-Quinolinesulfonyl chloride. [Link]

-

ResearchGate. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008-05-19). [Link]

-

MSU chemistry. Heterocyclic Compounds. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

coursecontent. Nomenclature of Heterocyclic compounds. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

PubMed. Concerted solvent processes for common sulfonyl chloride precursors in the synthesis of sulfonamide-based drugs. (2008-05-24). [Link]

-

Chemistry LibreTexts. 2.2: Solubility Lab. (2021-09-11). [Link]

-

YouTube. Solubility Rules. (2020-07-01). [Link]

-

Wikipedia. 4,7-Dichloroquinoline. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023-03-09). [Link]

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 8-Quinolinesulfonyl chloride | 18704-37-5 [chemicalbook.com]

- 4. Quinoline-8-sulfonyl Chloride | 18704-37-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. lifechemicals.com [lifechemicals.com]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 4,7-dichloroquinoline-8-sulfonyl chloride for Advanced Research Applications

This document provides an in-depth technical guide on the potential hazards and essential safety precautions for the handling and use of 4,7-dichloroquinoline-8-sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound in their experimental workflows. The information herein is synthesized from established safety data for structurally analogous compounds and general principles of chemical reactivity for sulfonyl chlorides.

Introduction: The Synthetic Utility and Inherent Risks of this compound

This compound is a highly reactive intermediate of significant interest in medicinal chemistry and materials science. The dichloroquinoline scaffold is a key pharmacophore in various therapeutic agents, notably antimalarials like chloroquine and hydroxychloroquine[1]. The addition of the sulfonyl chloride functional group at the 8-position introduces a versatile reactive handle for the synthesis of novel sulfonamides and other derivatives, enabling the exploration of new chemical space for drug discovery and the development of functional materials.

However, the very features that make this compound synthetically valuable—the reactive sulfonyl chloride moiety and the halogenated heterocyclic core—are also the source of its significant potential hazards. Understanding these risks is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide will deconstruct the hazard profile of this compound, providing a framework for its safe handling, storage, and disposal.

Hazard Analysis: A Multifaceted Risk Profile

The primary hazards associated with this compound stem from its high reactivity, particularly the sulfonyl chloride group, which is susceptible to nucleophilic attack, most notably by water.

Extreme Corrosivity and Reactivity with Water

The most immediate and severe hazard of sulfonyl chlorides is their violent reaction with water, including ambient moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid[2]. This reaction is exothermic and can lead to a rapid increase in pressure if it occurs in a closed container.

Reaction with Water:

-

R-SO₂Cl + H₂O → R-SO₃H + HCl

This reactivity dictates that this compound is intensely corrosive to skin, eyes, and mucous membranes. Contact will result in severe chemical burns[2]. Inhalation of the dust or its aerosolized reaction products can cause severe irritation and damage to the respiratory tract[3].

Incompatibility with Other Reagents

Beyond water, this compound will react vigorously with other nucleophilic substances. This includes:

-

Alcohols: to form sulfonate esters.

-

Amines: to form sulfonamides.

-

Strong bases: can lead to violent, uncontrolled reactions.

-

Strong oxidizing agents: pose a risk of a vigorous reaction[4][5].

It is crucial to avoid contact with these materials unless under controlled reaction conditions.

Toxicity Profile

The 4,7-dichloroquinoline backbone is classified as a skin and eye irritant and may cause respiratory irritation[3]. The sulfonyl chloride group, as established, is highly corrosive. Therefore, the combined molecule should be handled as a toxic and corrosive substance.

Summary of Potential Hazards:

| Hazard Category | Description | Primary Contributor |

| Acute Toxicity (Inhalation) | May be harmful if inhaled. Can cause severe respiratory tract irritation and chemical burns to the mucous membranes. | Sulfonyl Chloride Reactivity |

| Acute Toxicity (Dermal) | Corrosive. Causes severe skin burns upon contact. | Sulfonyl Chloride Reactivity |

| Acute Toxicity (Oral) | May be harmful if swallowed. Can cause severe burns to the gastrointestinal tract. | Sulfonyl Chloride Reactivity |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Sulfonyl Chloride & Dichloroquinoline Core |

| Eye Damage/Irritation | Causes serious eye damage, potentially leading to permanent vision loss. | Sulfonyl Chloride & Dichloroquinoline Core |

| Reactivity | Highly reactive with water, alcohols, amines, and strong bases. Moisture sensitive. | Sulfonyl Chloride Group |

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of the powder or its reaction byproducts[2].

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the immediate work area[4].

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent any contact with the substance[2][4].

-

Eye and Face Protection: Tightly fitting chemical splash goggles in combination with a face shield are mandatory.

-

Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact[3].

-

Protective Clothing: A chemical-resistant lab coat or apron must be worn. For larger quantities or procedures with a higher risk of splashing, impervious clothing should be considered.

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used.

Experimental Workflow: Risk Assessment and Control

The following diagram illustrates the logical flow for a comprehensive risk assessment before handling this compound.

Caption: Risk assessment workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[2].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[2].

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

-

Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Scoop the material into a suitable container for disposal. Do not use water to clean up the spill.

Storage and Disposal

Storage